molecular formula C16H14ClN5O2 B2610297 5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide CAS No. 1421444-18-9

5-chloro-2-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Cat. No. B2610297
CAS RN: 1421444-18-9
M. Wt: 343.77
InChI Key: JIUIGGKQWYCVHD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Heterocyclic Compounds : Researchers synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives demonstrating significant anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, showing promising results for pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • PET Imaging for Parkinson's Disease : A study focused on synthesizing [11C]HG-10-102-01 as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, showcasing the role of such compounds in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

  • Anti-Influenza Virus Activity : Novel benzamide-based 5-aminopyrazoles and their derivatives were synthesized, displaying significant antiavian influenza virus activity. This highlights their potential use in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

  • Antimicrobial and Antioxidant Activities : A new benzamide compound isolated from Streptomyces sp. demonstrated antimicrobial and antioxidant activities, indicating its potential in treating infections and oxidative stress-related conditions (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-10-18-5-6-22(10)16-19-8-12(9-20-16)21-15(23)13-7-11(17)3-4-14(13)24-2/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUIGGKQWYCVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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